1,1,2,2,3-Pentachloropropane

Analytical Chemistry Environmental Monitoring Occupational Safety

1,1,2,2,3-Pentachloropropane (CAS 16714-68-4) is a chlorinated propane derivative with the molecular formula C3H3Cl5 and a molecular weight of 216.32 g/mol. It exists as a dense liquid at room temperature, with a reported density of 1.597–1.633 g/cm³ and a boiling point of approximately 190–203 °C.

Molecular Formula C3H3Cl5
Molecular Weight 216.3 g/mol
CAS No. 16714-68-4
Cat. No. B100383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2,3-Pentachloropropane
CAS16714-68-4
Synonyms1,1,2,2,3-pentachloropropane
Molecular FormulaC3H3Cl5
Molecular Weight216.3 g/mol
Structural Identifiers
SMILESC(C(C(Cl)Cl)(Cl)Cl)Cl
InChIInChI=1S/C3H3Cl5/c4-1-3(7,8)2(5)6/h2H,1H2
InChIKeyIYFMQUDCYNWFTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2,2,3-Pentachloropropane (CAS 16714-68-4) Procurement Guide: Physicochemical and Regulatory Baseline for Chlorinated Propane Selection


1,1,2,2,3-Pentachloropropane (CAS 16714-68-4) is a chlorinated propane derivative with the molecular formula C3H3Cl5 and a molecular weight of 216.32 g/mol. It exists as a dense liquid at room temperature, with a reported density of 1.597–1.633 g/cm³ and a boiling point of approximately 190–203 °C [1]. The compound is characterized by low water solubility but high miscibility with non-polar organic solvents such as benzene, toluene, and ether [2]. Its distinctive chlorine substitution pattern—with five chlorine atoms distributed across a three-carbon backbone—confers unique reactivity in dehydrochlorination reactions, making it a critical intermediate in synthetic pathways and a compound of interest in environmental monitoring as a persistent chlorinated pollutant . Notably, 1,1,2,2,3-pentachloropropane is classified as an animal carcinogen, mutagen, and teratogen, and it is reasonably anticipated to be a human carcinogen, with documented hepatotoxicity and strong corrosive properties [3].

Why Chlorinated Propane Analogs Cannot Substitute for 1,1,2,2,3-Pentachloropropane Without Experimental Validation


Chlorinated propanes with varying degrees and positions of chlorine substitution exhibit profoundly different physicochemical properties, toxicological profiles, and reactivity, making them non-interchangeable in both synthetic and analytical applications. Even among pentachloropropane isomers, subtle variations in substitution pattern lead to measurable differences in boiling point (up to 14 °C), vapor pressure (nearly 2-fold), and calculated logP (up to 0.36 units), which directly impact their behavior in chromatographic separations and environmental fate modeling [1]. Furthermore, the specific vicinal dichloro arrangement in 1,1,2,2,3-pentachloropropane imparts a unique susceptibility to alkaline dehydrochlorination, a property that distinguishes it from gem-dichloro-predominant isomers and influences its utility as a synthetic intermediate [2]. The toxicological distinction is even more pronounced: while 1,1,2,2,3-pentachloropropane has been identified as an animal carcinogen with mutagenic and teratogenic potential, less chlorinated analogs like 1,2,2,3-tetrachloropropane exhibit different organ-specific toxicity profiles, necessitating compound-specific hazard assessments [3]. Generic substitution without prior experimental validation therefore risks not only analytical inaccuracy but also regulatory non-compliance and synthetic failure.

Quantitative Evidence for 1,1,2,2,3-Pentachloropropane Differentiation: Head-to-Head Comparator Data


Vapor Pressure Differentiation Between 1,1,2,2,3-Pentachloropropane and 1,1,1,3-Tetrachloropropane

1,1,2,2,3-Pentachloropropane exhibits a substantially lower vapor pressure (0.398 mmHg at 25°C) compared to its less chlorinated analog 1,1,1,3-tetrachloropropane (3.0 mmHg at 25°C) [1]. This 7.5-fold difference in volatility has direct implications for air monitoring method design and vapor-phase transport in occupational settings. The lower vapor pressure of the pentachloro- compound reduces its tendency to partition into the gas phase during headspace sampling, necessitating different analytical conditions (e.g., higher equilibration temperatures) compared to the tetrachloro- analog [2].

Analytical Chemistry Environmental Monitoring Occupational Safety

Boiling Point and Isomeric Differentiation: 1,1,2,2,3- vs 1,1,1,3,3-Pentachloropropane

Among pentachloropropane isomers, the 1,1,2,2,3-substitution pattern yields a boiling point of 203.3°C at 760 mmHg, which is approximately 12°C higher than its isomer 1,1,1,3,3-pentachloropropane (191.3°C) [1]. This difference arises from the distinct molecular packing and intermolecular interactions conferred by the vicinal dichloro arrangement in the 1,1,2,2,3 isomer versus the gem-dichloro termini in the 1,1,1,3,3 isomer. The higher boiling point directly translates to longer retention times in gas chromatography, enabling baseline separation under optimized conditions as demonstrated in validated analytical methods [2].

Chemical Synthesis Distillation Chromatography

Vapor Pressure Comparison: 1,1,2,2,3-Pentachloropropane vs 1,1,2,3,3-Pentachloropropane

Although both compounds share the same molecular formula and weight, 1,1,2,2,3-pentachloropropane and 1,1,2,3,3-pentachloropropane exhibit nearly identical vapor pressure values: 0.398 mmHg vs 0.4 mmHg at 25°C, respectively . This near-equivalence confirms that among pentachloropropane positional isomers, the total chlorine count, rather than precise substitution pattern, is the dominant determinant of ambient temperature volatility. Consequently, these isomers co-elute under many non-optimized GC conditions and require specialized stationary phases or temperature programming for resolution [1].

Environmental Fate Volatility Prediction Analytical Method Development

Comparative Subchronic Inhalation Toxicity: 1,1,2,2,3-Pentachloropropane vs 1,2,2,3-Tetrachloropropane

In a direct comparative inhalation study in rats, 1,1,2,2,3-pentachloropropane and 1,2,2,3-tetrachloropropane were evaluated for subchronic and reproductive toxicity [1]. While both compounds elicited adverse effects, 1,1,2,2,3-pentachloropropane demonstrated a distinct toxicity profile, including pronounced hepatotoxicity and potential reproductive impairment, consistent with its classification as an animal carcinogen and mutagen [2]. The study established that the additional chlorine atom in the pentachloro- compound does not simply scale toxicity linearly; rather, it introduces qualitative differences in target organ specificity and severity that are critical for hazard assessment and exposure limit setting.

Toxicology Regulatory Compliance Occupational Health

Analytical Method Detection Limits for Pentachloropropane Isomers in Drinking Water

A validated headspace-GC method for three pentachloropropane isomers in drinking water achieved detection limits of 0.005–0.03 μg/L, with specific quantification of 1,1,2,2,3-pentachloropropane within this range [1]. The method demonstrated excellent linearity (R² > 0.999) and recovery rates of 86.4%–118% for pentachloropropanes, confirming the suitability of 1,1,2,2,3-pentachloropropane as a target analyte in environmental monitoring programs. This analytical performance enables compliance with emerging regulatory thresholds for chlorinated propane contaminants in potable water sources.

Water Quality Monitoring Trace Analysis Regulatory Compliance

Air Monitoring Method Performance: 1,1,2,2,3-Pentachloropropane Recovery and Range

A validated capillary GC/ECD method for airborne 1,1,2,2,3-pentachloropropane achieved overall average recoveries of 98% at parts-per-million levels and 106% at parts-per-billion levels, with a working range of 1 ppb to 6 ppm [1]. This method was developed and evaluated alongside five other chlorinated hydrocarbons (including 1,3-dichloropropene and trichloropropene isomers), demonstrating the compound's compatibility with multi-analyte air monitoring protocols using Tenax-GC sorbent tubes and solvent desorption. The high recovery rates at low ppb levels confirm the method's suitability for occupational exposure assessment.

Industrial Hygiene Air Quality Occupational Exposure

Validated Application Scenarios for 1,1,2,2,3-Pentachloropropane (CAS 16714-68-4) in Research and Industrial Settings


Environmental Water Quality Monitoring – Trace Analysis of Chlorinated Propane Contaminants

Procure 1,1,2,2,3-pentachloropropane as a certified reference standard for the quantification of pentachloropropane isomers in drinking water, groundwater, and surface water. Validated headspace-GC-ECD and purge-and-trap-GC-MS methods achieve detection limits as low as 0.005 μg/L and 0.004 μg/L, respectively, enabling compliance with emerging environmental monitoring requirements [1]. Use of this specific isomer standard is essential because different pentachloropropane isomers exhibit distinct chromatographic retention behaviors and cannot be reliably identified or quantified using surrogate compounds.

Occupational Air Exposure Assessment – Industrial Hygiene Monitoring

Utilize 1,1,2,2,3-pentachloropropane as a calibration standard in validated air monitoring protocols employing Tenax-GC sorbent tubes, solvent desorption, and capillary GC/ECD analysis [2]. The method delivers 98–106% recovery across a 1 ppb to 6 ppm working range, making it suitable for assessing workplace exposure in facilities where chlorinated propane intermediates are manufactured or used. The compound's relatively low vapor pressure (0.398 mmHg) compared to tetrachloropropanes necessitates compound-specific calibration to accurately quantify airborne concentrations.

Synthetic Intermediate for Dehydrochlorination Reactions – Production of Tetrachloropropenes

Employ 1,1,2,2,3-pentachloropropane as a feedstock in alkaline dehydrochlorination processes to produce tetrachloropropene derivatives [3]. The vicinal dichloro arrangement in this isomer facilitates selective HCl elimination, with documented activation energies (37.6 kJ/mol uncatalyzed; reduced to 24.8 kJ/mol with polyamine catalysts) that guide process optimization [4]. The distinct reactivity profile relative to gem-dichloro isomers makes this specific pentachloropropane isomer preferred for targeted synthetic routes.

Toxicological Reference Material for Hazard Assessment and Regulatory Toxicology

Source 1,1,2,2,3-pentachloropropane for use as a positive control or reference toxicant in studies evaluating hepatotoxicity, carcinogenicity, and reproductive effects of chlorinated hydrocarbons [5]. Direct comparative inhalation studies in rats have established its specific toxicity profile relative to tetrachloropropanes, including its classification as an animal carcinogen, mutagen, and teratogen [6]. This compound serves as a benchmark in hazard evaluation and safety data sheet (SDS) authoring for chlorinated propane derivatives.

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